

Bioremediation efficiency of different microorganisms on Reactive Green 19.

Author: BenchChem Technical Support Team. Date: December 2025

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Microbial Bioremediation of Reactive Green 19: A Comparative Analysis

The textile industry is a significant contributor to water pollution, with azo dyes like **Reactive Green 19** (RG19) being a primary concern due to their complex aromatic structures and low biodegradability. Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatments for the removal of these recalcitrant pollutants. This guide provides a comparative analysis of the efficiency of different microorganisms—bacteria, fungi, and algae—in the bioremediation of **Reactive Green 19**, supported by experimental data.

Comparative Efficiency of Microorganisms

The effectiveness of bioremediation is highly dependent on the type of microorganism and the operational conditions. Bacteria, fungi, and algae have all demonstrated the ability to decolorize and degrade RG19, primarily through enzymatic actions.

Bacteria have been extensively studied for their dye-degrading capabilities. Species such as Pseudomonas aeruginosa, Bacillus megaterium, and Bacillus velezensis, as well as bacterial consortia, have shown high decolorization efficiencies.[1][2][3] Bacterial degradation of azo dyes is often initiated by an azoreductase enzyme that cleaves the azo bond (-N=N-), typically under anaerobic or microaerophilic conditions.[4] This initial step breaks down the dye







molecule into smaller, often colorless, aromatic amines, which can then be further mineralized under aerobic conditions.[5]

Fungi, particularly white-rot fungi like Trametes versicolor and Pleurotus ostreatus, are proficient degraders of a wide range of organic pollutants, including dyes.[6][7] Their efficacy stems from the secretion of powerful extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin peroxidases.[8] These enzymes are non-specific and can oxidize a broad spectrum of substrates, making them highly effective against complex dye structures.[9]

Algae, such as Chlorella vulgaris, contribute to dye removal through biosorption and enzymatic degradation.[10][11] The algal biomass can adsorb dye molecules onto its surface, while some species also possess enzymes like azoreductase that can break down the dye.[9][12] Algaebased remediation, or phycoremediation, is considered a sustainable approach as it can be coupled with biofuel production.[13][14]

Quantitative Data on Bioremediation Efficiency

The following table summarizes the quantitative data from various studies on the bioremediation of **Reactive Green 19** by different microorganisms.



Microorgani sm/Consort ium	Initial Dye Concentrati on (mg/L)	Incubation Time	Decolorizati on Efficiency (%)	Key Conditions	Reference
Pseudomona s aeruginosa	50	9 days	94	рН 7, 37°С	[1]
Bacillus megaterium	Not Specified	48 hours	92.3	рН 11.3, 37°С	[2]
Bacillus velezensis	Not Specified	48 hours	84.2	pH 11.3, 37°C	[2]
Bacterial Consortium (Zobellella taiwanensis & Bacillus pumilus)	100	24 hours	>97	pH 8.3, 32.04°C	[3]
Trametes versicolor U97 (Free cells)	Not Specified	Not Specified	~44	Agitation and non-agitation	[6]
Pleurotus ostreatus (grown on sorghum)	Not Specified	Not Specified	Not Specified for RG19 alone	-	[7]
Chlorella vulgaris (Decolorizatio n)	Not Specified	48 hours	Up to 99.9	pH 11.3, 30°C	
Chlorella vulgaris (Adsorption)	Not Specified	14 days	68.1 - 97.8	pH 11.3, 30°C	



Experimental Protocols

The general methodology for assessing the bioremediation of **Reactive Green 19** involves several key steps, from the isolation and preparation of the microbial culture to the analysis of dye degradation.

Microorganism and Culture Conditions

- Bacterial Studies: Bacteria are typically isolated from textile effluent or dye-contaminated soil.[1][15] The isolated strains are then cultured in a nutrient-rich medium (e.g., Nutrient Broth) and subsequently transferred to a mineral salt medium (MSM) containing Reactive Green 19 for decolorization experiments.[16] Incubation is often carried out at a specific pH and temperature, for instance, pH 7 and 37°C for P. aeruginosa.[1]
- Fungal Studies: White-rot fungi like Trametes versicolor can be grown in a liquid medium such as malt extract liquid medium.[6] For bioremediation studies, the fungal mycelium is introduced into a medium containing the dye.
- Algal Studies: Microalgae like Chlorella vulgaris are cultivated in a suitable medium like Bold's Basal Medium (BBM).[10] The algal culture is then exposed to the dye solution under controlled conditions of light, temperature, and pH.

Decolorization Assay

The core of the experimental protocol is the decolorization assay. A known concentration of **Reactive Green 19** is added to the microbial culture in a liquid medium. The flasks are incubated under specific conditions (e.g., static or shaking, defined temperature and pH). At regular intervals, aliquots of the culture medium are withdrawn, centrifuged to remove the microbial biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum wavelength of the dye (around 635 nm for RG19).[1] The percentage of decolorization is then calculated using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] \times 100

Biodegradation Analysis

To confirm that the color removal is due to degradation and not just adsorption, further analytical techniques are employed. These include:

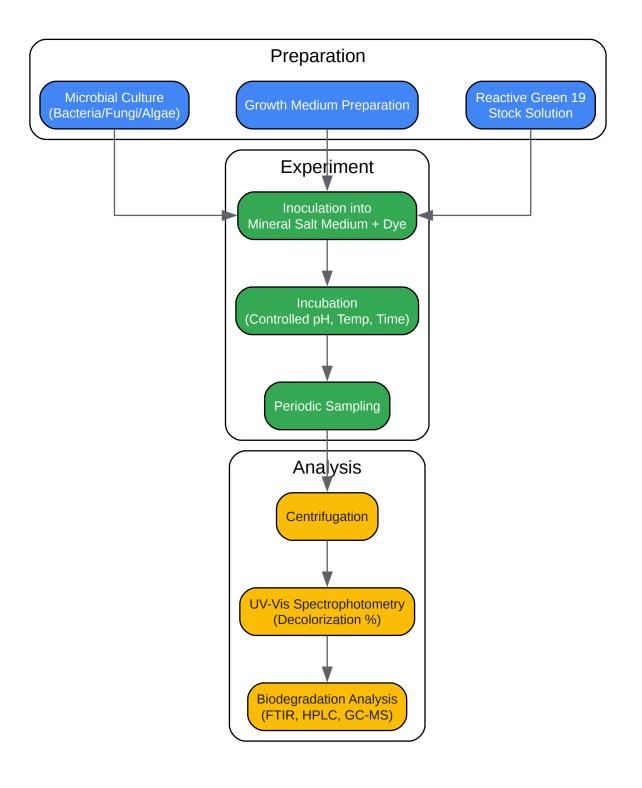


- UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the dye solution over time can indicate the breakdown of the chromophore.
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the functional groups of the dye molecule, providing evidence of biodegradation.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation products.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify the chemical structure of the intermediate and final degradation products.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the bioremediation of **Reactive Green 19**.





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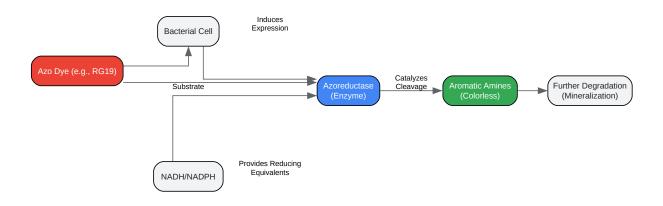
Caption: A generalized workflow for a bioremediation study of Reactive Green 19.

Signaling Pathways in Azo Dye Biodegradation



The microbial degradation of azo dyes involves a series of enzymatic reactions. While specific signaling pathways for **Reactive Green 19** are not extensively detailed in the provided literature, the general mechanism for bacterial azo dye reduction is understood to involve flavin-dependent azoreductases. These enzymes transfer reducing equivalents (from NADH or NADPH) to the azo bond, leading to its cleavage. The expression of these azoreductases can be induced by the presence of the azo dyes themselves.

The following diagram illustrates a simplified logical relationship in the bacterial degradation of an azo dye.



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Caption: Simplified pathway of bacterial azo dye degradation.

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- To cite this document: BenchChem. [Bioremediation efficiency of different microorganisms on Reactive Green 19.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12281969#bioremediation-efficiency-of-different-microorganisms-on-reactive-green-19]

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